1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)- is a complex organic compound with a unique structure It belongs to the class of indenols, which are characterized by the presence of an indene ring system fused with a hydroxyl group
Preparation Methods
The synthesis of 1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 1H-Inden-1-one, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place under mild conditions, with the ketone dissolved in an appropriate solvent like ethanol or tetrahydrofuran .
Industrial production methods may involve catalytic hydrogenation of the corresponding ketone in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the efficient and scalable production of the compound .
Chemical Reactions Analysis
1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound may act as a ligand for certain enzymes, modulating their activity and affecting metabolic pathways .
Comparison with Similar Compounds
1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)- can be compared with other similar compounds, such as:
1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-: This compound differs in the presence of additional methyl groups and a ketone functional group.
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: This compound has an acetate ester functional group instead of a hydroxyl group.
1H-2-Indenone, 2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl: This compound has a similar structure but with a different substitution pattern on the indene ring.
These comparisons highlight the unique structural features and reactivity of 1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)-, making it a valuable compound for various applications.
Properties
CAS No. |
143398-18-9 |
---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-propan-2-yl-2,4,5,6,7,7a-hexahydroinden-1-ol |
InChI |
InChI=1S/C12H20O/c1-9(2)12(13)8-7-10-5-3-4-6-11(10)12/h7,9,11,13H,3-6,8H2,1-2H3 |
InChI Key |
MITRXVJHODLRQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC=C2C1CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.